3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid
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Overview
Description
3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-ethylfuran, which can be obtained through the alkylation of furan with ethyl halides.
Hydroxylation: The next step involves the hydroxylation of 5-ethylfuran to introduce the hydroxyl group at the 2-position. This can be achieved using reagents such as hydrogen peroxide or other oxidizing agents.
Carboxylation: The final step is the carboxylation of the hydroxylated intermediate to form the desired this compound. This can be accomplished using carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(5-Ethylfuran-2-yl)-2-oxopropanoic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 3-(5-Ethylfuran-2-yl)-2-hydroxypropanol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: 3-(5-Ethylfuran-2-yl)-2-oxopropanoic acid.
Reduction: 3-(5-Ethylfuran-2-yl)-2-hydroxypropanol.
Substitution: Various substituted derivatives of the furan ring.
Scientific Research Applications
3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-(5-Methylfuran-2-yl)-2-hydroxypropanoic acid: Similar structure but with a methyl group instead of an ethyl group.
3-(5-Propylfuran-2-yl)-2-hydroxypropanoic acid: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: 3-(5-Ethylfuran-2-yl)-2-hydroxypropanoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C9H12O4 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-(5-ethylfuran-2-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H12O4/c1-2-6-3-4-7(13-6)5-8(10)9(11)12/h3-4,8,10H,2,5H2,1H3,(H,11,12) |
InChI Key |
YBBHPEXKWDXONJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)CC(C(=O)O)O |
Origin of Product |
United States |
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